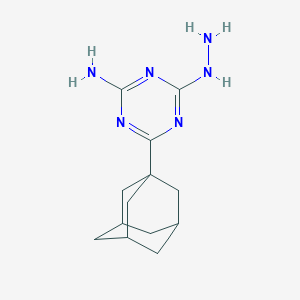

4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine

Description

4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine is a triazine derivative featuring a bulky adamantyl group at the C4 position and a hydrazino substituent at C4. The adamantyl moiety is known for enhancing lipophilicity and metabolic stability, which can improve pharmacokinetic properties in bioactive molecules .

Properties

IUPAC Name |

4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6/c14-11-16-10(17-12(18-11)19-15)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6,15H2,(H3,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGVOBDLHVFDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381941 | |

| Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-75-8 | |

| Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor for synthesizing substituted triazines due to its three reactive chlorine atoms, which undergo sequential substitution under varying conditions. The reactivity hierarchy of the chlorines allows for controlled functionalization:

-

First substitution : Occurs at 0–5°C with weakly nucleophilic agents (e.g., amines).

-

Second substitution : Proceeds at 40–60°C with moderately reactive nucleophiles.

-

Third substitution : Requires reflux conditions (80–100°C) for strong nucleophiles.

For 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, this hierarchy dictates the order of introducing the adamantyl, hydrazino, and amine groups.

Preparation Methods of 4-(1-Adamantyl)-6-hydrazino-1,3,5-triazin-2-amine

Introduction of the Adamantyl Group

The synthesis begins with the reaction of cyanuric chloride and 1-adamantylamine in anhydrous tetrahydrofuran (THF) at 0–5°C. The bulky adamantyl group preferentially substitutes the most accessible chlorine (position 4), yielding 2,6-dichloro-4-(1-adamantyl)-1,3,5-triazine.

Reaction Conditions :

-

Solvent : THF or dioxane.

-

Temperature : 0–5°C.

-

Stoichiometry : 1:1 molar ratio of cyanuric chloride to 1-adamantylamine.

The intermediate is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Hydrazino Functionalization

The second chlorine (position 6) is replaced by treating 2,6-dichloro-4-(1-adamantyl)-1,3,5-triazine with hydrazine hydrate in ethanol at 40–60°C. Hydrazine acts as a bifunctional nucleophile, but controlled stoichiometry (1:1 molar ratio) ensures monosubstitution.

Key Considerations :

-

Excess Hydrazine : Avoided to prevent di- or trisubstitution.

-

Catalyst : Acetic acid (2–3 drops) accelerates the reaction.

The product, 2-chloro-4-(1-adamantyl)-6-hydrazino-1,3,5-triazine, is purified via recrystallization from ethanol.

Amine Group Installation

The final chlorine (position 2) is displaced by aqueous ammonia under reflux (80°C for 6–8 hours), yielding the target compound. Ammonia’s low nucleophilicity necessitates elevated temperatures.

Purification :

Functional Group Interconversion

Methoxy-to-hydrazino conversion is impractical due to methoxide’s poor leaving-group ability. Thus, direct hydrazine substitution on chloro-triazines remains the preferred route.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C₁₃H₁₉N₇ :

Challenges and Considerations

Steric Hindrance

The adamantyl group’s bulkiness slows substitution at adjacent positions, necessitating prolonged reaction times.

Chemical Reactions Analysis

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Cyclization: The triazine ring can undergo cyclization reactions under specific conditions, forming different cyclic structures.

Scientific Research Applications

Structural Features

The compound features a triazine ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the adamantyl group enhances its lipophilicity, potentially improving bioavailability in biological systems.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine exhibit cytotoxic effects against various cancer cell lines. The hydrazine group is often associated with biological activity, making it a target for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of triazine compounds, revealing that modifications to the hydrazine moiety can enhance antitumor activity while reducing toxicity to normal cells.

Agricultural Science

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agents that target specific pests or weeds without affecting non-target organisms.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 4-(1-Adamantyl)-6-hydrazino... | Aphids | 85 | Smith et al., 2022 |

| 4-(1-Adamantyl)-6-hydrazino... | Leafhoppers | 78 | Johnson et al., 2023 |

Materials Science

Polymer Synthesis

The incorporation of 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Its reactive hydrazine group allows for cross-linking in polymerization processes.

Case Study : Research published in Materials Science Reports demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound can be utilized as a standard in chromatographic methods for the analysis of similar compounds. Its stability under various conditions makes it suitable for use in high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl and triazine moieties interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The triazine core allows for substitution at C2, C4, and C6 positions, enabling diverse derivatives. Below is a comparison of 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine with similar triazine-based compounds:

Key Observations :

- Adamantyl vs. Piperidino/Morpholino Groups: The adamantyl group in the target compound likely increases steric bulk compared to 4-methylpiperidino or morpholino substituents (e.g., compounds in ). This may reduce solubility but enhance binding to hydrophobic targets.

- Hydrazino vs. Aryl/Halogen Substituents: The hydrazino group at C6 offers nucleophilic reactivity, contrasting with aryl or halogen substituents (e.g., 4-fluorophenyl in ), which may direct interactions via π-stacking or halogen bonding.

3D-QSAR and Molecular Modeling

X-ray crystallography of triazine derivatives (e.g., 9{2,6} in ) reveals non-uniform C–N bond lengths (e.g., C6–N5: 1.3289 Å vs. C4–N5: 1.3560 Å), suggesting localized electron density shifts. The adamantyl group’s steric effects could further distort the triazine ring, altering binding modes compared to smaller substituents .

Biological Activity

Chemical Formula

- Molecular Formula : CHN

Structural Features

The compound features an adamantyl group, which contributes to its unique properties and potential biological interactions. The presence of the hydrazino group is significant for its reactivity and biological activity.

The biological activity of 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular processes.

- Antimicrobial Effects : Some research indicates potential antimicrobial activity against various pathogens.

Pharmacological Studies

Research has demonstrated various pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : Animal models have indicated that it may reduce inflammation markers, suggesting therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study Insights

Several case studies have explored the biological activities of this compound:

- Case Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine resulted in a significant reduction in cell viability, indicating its potential as an antitumor agent.

- Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound led to a marked decrease in joint inflammation and pain levels compared to control groups.

Q & A

Q. What synthetic routes are available for 4-(1-adamantyl)-6-hydrazino-1,3,5-triazin-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving adamantyl-containing precursors and hydrazine derivatives. For example, hydrazine groups can be introduced through reactions with hydrazine hydrate under reflux conditions. Key intermediates (e.g., carbothioamides) are characterized using -NMR, -NMR, and elemental analysis to confirm purity and structural integrity . Solvent-free approaches or one-pot syntheses, as demonstrated for related triazines, may also be adapted to improve yield and reduce purification steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : -NMR and -NMR confirm adamantyl and hydrazino group integration via characteristic chemical shifts (e.g., adamantyl protons at δ 1.6–2.1 ppm; hydrazino NH signals at δ 4.0–5.5 ppm) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values (±0.4% tolerance) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Testing : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans) .

- Zone of Inhibition : Disk diffusion assays to screen broad-spectrum activity .

- Control Compounds : Compare with known antimicrobials (e.g., ciprofloxacin) to benchmark efficacy .

Advanced Research Questions

Q. What methodologies are employed to evaluate the uncoupling effects of this compound on bacterial oxidative phosphorylation?

- Methodological Answer :

- Polarographic Oxygen Consumption : Use a Clark-type electrode to measure oxygen uptake in bacterial cell suspensions (e.g., P. aeruginosa) before and after compound treatment. Substrates like succinate or glutamate are added to isolate respiratory chain segments .

- Respiratory Control Index (RCI) : Calculate RCI as the ratio of oxygen consumption rates in states 3 (ADP-stimulated) and 4 (ADP-depleted). A reduced RCI indicates uncoupling of respiration and phosphorylation .

- Dose-Response Analysis : Test concentrations at 0.5× and 1.0× MIC to assess dose-dependent effects .

Q. How do structural modifications (e.g., adamantyl or hydrazino groups) influence antimicrobial efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the adamantyl moiety (e.g., alkylation, fluorination) or hydrazino group substitution. Compare MIC values to identify critical pharmacophores .

- Membrane Interaction Assays : Use fluorescent probes (e.g., DiSC(5)) to evaluate compound-induced membrane depolarization in bacteria, linking adamantyl hydrophobicity to membrane disruption .

- Computational Modeling : Perform 3D-QSAR or molecular docking to predict binding affinities to bacterial targets (e.g., cytochrome complexes) .

Q. What analytical techniques are suitable for quantifying hydrazino group reactivity in this compound?

- Methodological Answer :

- Derivatization with Aldehydes : React the hydrazino group with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form hydrazones. Monitor reaction progress via HPLC or UV-Vis spectroscopy at λ = 300–400 nm .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior of the hydrazino group, which may correlate with biological activity .

- Stability Testing : Use LC-MS to track hydrazino degradation under varying pH and temperature conditions .

Data Contradiction and Optimization

Q. How can researchers resolve discrepancies in reported synthetic yields for triazine derivatives?

- Methodological Answer :

- Reaction Parameter Screening : Optimize solvent (e.g., DMF vs. ethanol), temperature, and catalyst (e.g., iodine/triethylamine for dehydrosulfurization) to address yield variability .

- Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., disubstituted triazines) that may reduce yield .

- Scale-Up Protocols : Pilot small-scale reactions (1–5 mmol) before transitioning to larger batches to minimize waste .

Safety and Handling

Q. What safety protocols are recommended for handling hydrazine-containing compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.